2-Bromo-4-methoxybenzenesulfonyl chloride

Catalog No.
S805049
CAS No.
23095-16-1
M.F
C7H6BrClO3S
M. Wt
285.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methoxybenzenesulfonyl chloride

CAS Number

23095-16-1

Product Name

2-Bromo-4-methoxybenzenesulfonyl chloride

IUPAC Name

2-bromo-4-methoxybenzenesulfonyl chloride

Molecular Formula

C7H6BrClO3S

Molecular Weight

285.54 g/mol

InChI

InChI=1S/C7H6BrClO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3

InChI Key

NRNTWMTVYWBKSM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)Br

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)Br

“2-Bromo-4-methoxybenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 23095-16-1 . It’s a versatile material extensively used in scientific research for its diverse applications.

Specific Scientific Field: Pharmaceutical Chemistry

Comprehensive and Detailed Summary of the Application: Sulfonamide derivatives of thiazolidin-4-ones are synthesized using 2-Bromo-4-methoxybenzene-1-sulfonyl chloride. These compounds have potential pharmacological properties.

Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an appropriate amine to form the sulfonamide derivative. This reaction is typically carried out in a suitable solvent under controlled temperature conditions.

Thorough Summary of the Results or Outcomes Obtained: The resulting sulfonamide derivatives of thiazolidin-4-ones can then be evaluated for their pharmacological properties. The exact results can vary depending on the specific derivatives synthesized and the assays used for evaluation.

Electrophilic Aromatic Substitution

    Specific Scientific Field: Organic Chemistry

    Comprehensive and Detailed Summary of the Application: This compound can be used in electrophilic aromatic substitution reactions. This is a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile.

    Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an aromatic compound in the presence of a Lewis acid catalyst to form the substituted product.

    Thorough Summary of the Results or Outcomes Obtained: The resulting product is a substituted aromatic compound.

Synthesis of 1-Bromo-3-Heteroarylbenzene Derivatives

    Specific Scientific Field: Organic Synthesis

    Comprehensive and Detailed Summary of the Application: This compound can be used in the synthesis of 1-bromo-3-heteroarylbenzene derivatives

    Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an appropriate heteroaryl compound to form the bromo derivative.

    Thorough Summary of the Results or Outcomes Obtained: The resulting bromo derivatives can then be further reacted or evaluated for their properties. .

Suzuki Coupling

Heck Reaction

2-Bromo-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C₇H₆BrClO₃S and a molecular weight of approximately 285.54 g/mol. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a sulfonyl chloride functional group. It appears as a solid at room temperature and has a melting point range of 75-81 °C . The compound is classified as corrosive, posing significant hazards such as severe skin burns and eye damage upon contact .

Due to the presence of a sulfonyl chloride group, the compound is likely to be corrosive and can react with moisture to release hydrochloric acid fumes. It is also expected to be a skin irritant. Specific data on toxicity, flammability, and reactivity is not available in the scientific literature reviewed [, ].

Typical of sulfonyl chlorides. These include:

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can react with nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonates, respectively.
  • Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can undergo substitution reactions, allowing for further functionalization of the benzene derivative.
  • Hydrolysis: In the presence of water, 2-bromo-4-methoxybenzenesulfonyl chloride can hydrolyze to form 2-bromo-4-methoxybenzenesulfonic acid and hydrochloric acid .

The synthesis of 2-bromo-4-methoxybenzenesulfonyl chloride typically involves the following steps:

  • Bromination: Starting from 4-methoxybenzenesulfonic acid or its derivatives, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
  • Chlorination: The resulting bromo compound can then be treated with thionyl chloride or phosphorus pentachloride to convert the hydroxyl group into a sulfonyl chloride .

2-Bromo-4-methoxybenzenesulfonyl chloride finds applications in various fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Organic Synthesis: The compound is utilized in the preparation of sulfonamide derivatives and other complex organic molecules.
  • Chemical Research: It is used as a reagent in various

Interaction studies involving 2-bromo-4-methoxybenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles. Research indicates that this compound can effectively react with amines and alcohols, forming stable products that may exhibit biological activity. Additionally, studies on its hydrolysis reaction provide insights into its stability and reactivity in aqueous environments .

Several compounds share structural features with 2-bromo-4-methoxybenzenesulfonyl chloride. Here are some similar compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
4-Methoxybenzenesulfonyl chlorideLacks bromine substituentUsed as a precursor for sulfonamide synthesis
2-Bromo-4-nitrobenzenesulfonyl chlorideContains a nitro group instead of methoxyExhibits different reactivity patterns due to nitro group
3-Bromo-4-methoxybenzenesulfonyl chlorideBromine at the meta positionDifferent regioselectivity in electrophilic aromatic substitution
2-Chloro-4-methoxybenzenesulfonyl chlorideChlorine instead of bromineMay have different reactivity profiles compared to brominated analogs

The uniqueness of 2-bromo-4-methoxybenzenesulfonyl chloride lies in its specific combination of functional groups, which influences its reactivity and potential applications in organic synthesis and medicinal chemistry.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Bromo-4-methoxybenzene-1-sulfonyl chloride

Dates

Modify: 2023-08-15

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